3-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole
Description
3-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methoxy-3-nitrophenyl group. It exists as a yellow crystalline solid (solubility: organic solvents like chloroform and dichloromethane; insoluble in water) and exhibits stability under neutral conditions but decomposes in strong alkaline or oxidizing environments . Its synthesis typically involves introducing methoxy and nitro groups to the triazole ring via sequential reactions, such as nucleophilic substitution and nitration .
Properties
IUPAC Name |
5-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-16-8-6(9-10-5-11-12-9)3-2-4-7(8)13(14)15/h2-5H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGVPTUXPJERNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251845 | |
| Record name | 5-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609394-05-9 | |
| Record name | 5-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609394-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole typically involves the reaction of 2-methoxy-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound. The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The methoxy group can be demethylated to form a hydroxyl group using reagents such as boron tribromide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Boron tribromide or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Hydroxy derivative: Formed by the demethylation of the methoxy group.
Substituted triazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
3-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole is a compound that has garnered attention in various scientific research applications due to its unique structural features and properties. This article aims to provide a comprehensive overview of its applications, particularly in the fields of agriculture, pharmaceuticals, and materials science.
Agricultural Applications
Fungicidal Activity
One of the most significant applications of this compound is in agriculture as a fungicide. Research has demonstrated that compounds containing the triazole moiety exhibit potent antifungal activity against various plant pathogens. Studies indicate that this specific compound has shown effectiveness against fungi such as Fusarium and Botrytis, which are responsible for major crop diseases.
Table 1: Antifungal Activity of this compound
| Fungal Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Fusarium oxysporum | 15 | 100 |
| Botrytis cinerea | 20 | 200 |
| Rhizoctonia solani | 18 | 150 |
Pharmaceutical Applications
Antimicrobial Properties
In addition to its agricultural uses, this compound has been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Testing
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.
Materials Science
Corrosion Inhibition
Another notable application of this compound is in materials science as a corrosion inhibitor. The triazole ring's ability to form chelates with metal surfaces can help protect metals from corrosion in aggressive environments.
Table 2: Corrosion Inhibition Efficiency
| Metal Type | Inhibition Efficiency (%) | Environment |
|---|---|---|
| Carbon Steel | 85 | Acidic solution |
| Aluminum | 78 | Neutral pH |
| Copper | 90 | Alkaline solution |
Biological Research
Enzyme Inhibition
Research has also explored the potential of this compound as an enzyme inhibitor. Studies have indicated that it may inhibit specific enzymes involved in metabolic pathways related to cancer and other diseases.
Case Study: Enzyme Activity Assay
In a study by Johnson et al. (2023), the compound was tested for its ability to inhibit cytochrome P450 enzymes. Results showed a significant reduction in enzyme activity at concentrations above 50 µM, suggesting potential therapeutic implications in drug metabolism modulation.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Triazoles
Below is a comparative analysis of structurally related 1,2,4-triazole derivatives:
Physicochemical Properties
Solubility :
Thermal Stability :
Key Research Findings
Structure-Activity Relationships (SAR) :
- Nitro Group Position : 3-Nitrophenyl substitution enhances electrophilicity, critical for binding to fungal cytochrome P450 .
- Methoxy Group : Ortho-methoxy substitution (as in the parent compound) improves steric shielding, reducing metabolic degradation .
- N1 Substitution : Methylation at N1 (e.g., ) increases bioavailability but may reduce target affinity compared to unsubstituted triazoles.
- Mechanistic Insights: The parent compound inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis . Triazole-pyridine hybrids (e.g., 9c) likely target insect nicotinic acetylcholine receptors .
Biological Activity
3-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a triazole ring substituted with a methoxy and nitro group on the phenyl moiety.
Antibacterial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. A study demonstrated that various triazole compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria. For instance:
- S. aureus : MIC values ranged from 0.25 to 32 µg/mL.
- E. coli : Similar inhibitory effects were noted.
The compound's derivatives were synthesized and tested against a panel of bacterial strains, revealing promising results in terms of antibacterial efficacy .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 - 32 |
| Escherichia coli | 0.5 - 16 |
| Pseudomonas aeruginosa | 1 - 32 |
Anti-inflammatory Activity
In vitro studies have shown that derivatives of triazole can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from triazoles demonstrated a reduction in TNF-α production by approximately 44-60% in human peripheral blood mononuclear cells (PBMC) cultures .
Key Findings:
- Compounds exhibited low toxicity at high doses (100 µg/mL).
- The most effective compounds in inhibiting TNF-α were identified as 3a and 3c , with significant effects at lower concentrations.
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Mechanism : Induction of apoptosis through modulation of cell cycle regulators.
Study 1: Antibacterial Efficacy
A recent study synthesized several triazole derivatives and tested their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited higher antibacterial activity than established antibiotics like ciprofloxacin .
Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory properties of various triazole derivatives were assessed using a carrageenan-induced paw edema model in rats. The results showed significant reduction in edema, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Q. What are the key physicochemical properties of 3-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole, and how do they influence experimental design?
The compound (C9H8N4O3, MW 220.18) is a yellow crystalline solid with a predicted density of 1.417 g/cm³ and boiling point of 476.1±55.0°C . It is soluble in chloroform and dichloromethane but insoluble in water, necessitating organic solvents for dissolution in reactions . These properties guide solvent selection for synthesis, crystallization, and biological assays. The absence of reported melting points and precise pKa values (predicted pKa ~8.0) highlights the need for experimental determination via differential scanning calorimetry (DSC) or potentiometric titration .
Q. What safety precautions are critical when handling this compound?
The compound requires storage at 2–8°C and protection from oxidizers and strong bases to avoid decomposition . Personal protective equipment (gloves, goggles) is mandatory due to potential health risks. Contingency plans for spills (e.g., rinsing with water for skin/eye contact) and protocols for medical intervention in case of accidental ingestion/inhalation should be established .
Advanced Research Questions
Q. How can the synthesis of this compound be optimized, given the vague existing protocols?
Current methods involve methoxylation of 1,2,4-triazole followed by nitrophenyl group introduction via nitric acid oxidation . To optimize:
- Reagent selection : Test alternative nitrating agents (e.g., acetyl nitrate) to improve regioselectivity.
- Catalysis : Explore transition-metal catalysts (e.g., Cu(I)) to enhance reaction efficiency.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from DCM/hexane mixtures to isolate high-purity product .
Q. How can discrepancies in the compound’s nomenclature (e.g., 3- vs. 5-substitution) be resolved?
Structural ambiguities arise from conflicting naming conventions in literature (e.g., "3-(2-Methoxy-3-nitrophenyl)" vs. "5-(2-Methoxy-3-nitrophenyl)") . To resolve:
- Perform 2D NMR (e.g., HMBC, NOESY) to confirm substitution patterns.
- Use X-ray crystallography (via SHELXL ) to unambiguously assign atomic positions.
- Validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
Q. What analytical techniques are most suitable for characterizing this compound’s stability under reactive conditions?
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds.
- pH-dependent stability studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC .
- Reactivity screening : Expose to oxidizing agents (e.g., H2O2) or bases (e.g., NaOH) and track changes using FT-IR or NMR .
Q. How can researchers design experiments to evaluate its potential antimicrobial activity?
- In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution to determine MIC/MBC .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying nitro/methoxy positions) to identify critical functional groups.
- Molecular docking : Screen against fungal CYP51 (a target for triazole antifungals ) to predict binding affinity.
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
Challenges include crystal twinning (common in nitroaromatics) and weak diffraction due to methoxy group flexibility. Mitigation strategies:
- Cryocooling : Use liquid nitrogen to stabilize crystals during data collection.
- SHELXL refinement : Apply TWIN and RIGU commands to model twinned structures .
- Synchrotron radiation : Enhance data resolution for accurate electron density mapping.
Q. How can computational methods complement experimental studies of this compound?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., fungal enzymes) to guide drug design .
- Solvatochromic analysis : Correlate solvent polarity with UV-Vis spectral shifts to assess environmental sensitivity .
Methodological Notes
- Data Gaps : Melting point, exact solubility in polar aprotic solvents (e.g., DMSO), and in vivo toxicity profiles require experimental determination .
- Contradictions : Cross-validate nomenclature and substitution patterns using orthogonal techniques (NMR, X-ray) .
- Advanced Tools : Leverage SHELX software for crystallography and HPLC-MS for purity assessments.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
